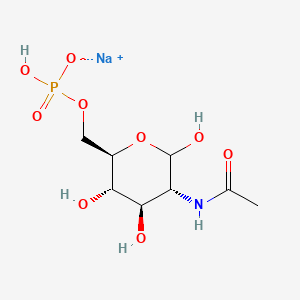

N-Acetyl-D-glucosamine 6-phosphate disodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Acetyl-D-glucosamine 6-phosphate disodium salt is a chemical compound with the molecular formula C8H15NNaO9P. It is an intracellular form of N-Acetyl-D-glucosamine, which is a derivative of glucose. This compound is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.

Mécanisme D'action

Target of Action

The primary target of N-Acetyl-D-glucosamine 6-phosphate disodium salt (GlcNAc-6P) is the enzyme N-acetyl-D-glucosamine-phosphate deacetylase (nagA) . This enzyme plays a crucial role in the metabolic pathways of glycosylation and carbohydrate metabolism .

Mode of Action

GlcNAc-6P interacts with its target, nagA, by serving as a substrate for the enzyme . The enzyme catalyzes the transfer of an acetyl group from acetyl coenzyme A (AcCoA) to the primary amine of D-glucosamine 6-phosphate to form N-acetyl-D-glucosamine 6-phosphate .

Biochemical Pathways

Upon uptake, GlcNAc-6P undergoes phosphorylation by phosphokinases and subsequently deacetylation by nagA to yield glucosamine-6-phosphate and acetate . This is the first committed step for both GlcNAc assimilation and amino-sugar metabolism .

Pharmacokinetics

It’s known that the compound is soluble in water , which could potentially influence its absorption and distribution in the body.

Result of Action

The result of GlcNAc-6P’s action is the production of glucosamine-6-phosphate and acetate . This process is fundamental to biochemical and physiological effects, including the synthesis of various glycosylated compounds like glycosylated proteins and glycopolymers .

Action Environment

It’s worth noting that the compound is stored at −20°c , suggesting that temperature could be a significant factor in its stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-D-glucosamine 6-phosphate disodium salt typically involves the acetylation of D-glucosamine followed by phosphorylation. The reaction conditions often include the use of acetyl coenzyme A (AcCoA) as the acetyl donor and specific enzymes such as glucosamine-6-phosphate N-acetyltransferase to catalyze the reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce high yields of the compound through optimized metabolic pathways .

Analyse Des Réactions Chimiques

Types of Reactions

N-Acetyl-D-glucosamine 6-phosphate disodium salt undergoes several types of chemical reactions, including:

Phosphorylation: Involves the addition of a phosphate group to the molecule, facilitated by specific kinases.

Common Reagents and Conditions

Hydrolysis: Requires the enzyme N-acetyl-D-glucosamine-6-phosphate deacetylase and a suitable buffer solution.

Phosphorylation: Utilizes ATP as the phosphate donor and specific kinases to catalyze the reaction.

Major Products Formed

Hydrolysis: Produces D-glucosamine-6-phosphate and acetate.

Phosphorylation: Results in the formation of phosphorylated derivatives of N-Acetyl-D-glucosamine.

Applications De Recherche Scientifique

N-Acetyl-D-glucosamine 6-phosphate disodium salt has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Acetyl-D-glucosamine: A precursor to N-Acetyl-D-glucosamine 6-phosphate disodium salt, involved in similar metabolic pathways.

D-Glucosamine 6-phosphate: A product of the deacetylation of this compound, involved in amino sugar metabolism.

N-Acetyl-D-galactosamine 6-phosphate: Similar in structure and function, used in studies of glycosylation and carbohydrate metabolism.

Uniqueness

This compound is unique due to its specific role in the deacetylation process and its involvement in the metabolic pathways of amino sugars. Its ability to act as a substrate for various enzymes makes it a valuable tool in biochemical research .

Activité Biologique

N-Acetyl-D-glucosamine 6-phosphate disodium salt (GlcNAc-6P) is a significant metabolite in various biological processes, particularly in the context of microbial metabolism and human physiology. This article explores its biological activity, focusing on enzymatic interactions, metabolic pathways, and potential therapeutic applications.

- Molecular Formula : C8H15NNa2O9P

- Molecular Weight : 323.17 g/mol

- CAS Number : 31281-59-1

Enzymatic Role and Mechanism

GlcNAc-6P serves as a substrate for several enzymes, notably N-acetyl-D-glucosamine-6-phosphate deacetylase (NagA). This enzyme catalyzes the hydrolytic cleavage of GlcNAc-6P into D-glucosamine-6-phosphate and acetate, a crucial step in the catabolism of N-acetyl-D-glucosamine derived from chitin degradation. The reaction mechanism involves the binding of divalent metal ions (such as Zn2+ or Cd2+) that facilitate substrate activation through polarization of the carbonyl group in GlcNAc-6P, enhancing hydrolysis efficiency .

Table 1: Kinetic Constants for NagA with Various Substrates

| Substrate | Hydrolysis Rate (fold increase compared to GlcNAc-6P) |

|---|---|

| N-Acetyl-D-glucosamine-6-phosphate | 1x (reference) |

| N-Trifluoroacetyl-D-glucosamine-6-phosphate | 26x |

| N-Formyl-D-glucosamine-6-phosphate | 0.2x |

Metabolic Pathways

GlcNAc-6P is integral to several metabolic pathways:

- Glycolytic Pathway : It provides a source of carbon and nitrogen for energy production.

- Biosynthesis of Glycoproteins : It acts as a precursor in the synthesis of N-linked glycoproteins, which are vital for cell signaling and structural functions.

- Cell Wall Biosynthesis : In bacteria, GlcNAc-6P is involved in synthesizing essential components like lipopolysaccharides and peptidoglycan, crucial for maintaining cell wall integrity .

Case Study 1: Antimicrobial Applications

Recent studies have highlighted GlcNAc-6P's potential as a target for antimicrobial agents. Inhibitors of glucosamine-6-phosphate synthase have been identified as promising candidates for developing new antibiotics due to their role in bacterial cell wall synthesis .

Case Study 2: Role in Diabetes Management

Research has indicated that GlcNAc-6P may influence insulin signaling pathways, suggesting its potential role in managing diabetes. By modulating glucose metabolism, it could serve as a therapeutic agent to improve insulin sensitivity .

Propriétés

Numéro CAS |

102029-88-9 |

|---|---|

Formule moléculaire |

C8H16NNaO9P |

Poids moléculaire |

324.18 g/mol |

Nom IUPAC |

disodium;[(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C8H16NO9P.Na/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16;/h4-8,11-13H,2H2,1H3,(H,9,10)(H2,14,15,16);/t4-,5-,6-,7-,8?;/m1./s1 |

Clé InChI |

VGBNZVULWAHGJF-FROKLYQUSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1O)COP(=O)(O)[O-])O)O.[Na+] |

SMILES isomérique |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)COP(=O)(O)O)O)O.[Na] |

SMILES canonique |

CC(=O)NC1C(C(C(OC1O)COP(=O)(O)O)O)O.[Na] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.